2-Azaspiro[4.4]nonan-8-ol;hydrochloride
Description
General Principles and Significance of Spirocyclic Compounds in Organic Chemistry
Spirocyclic compounds are a fascinating class of organic molecules that feature at least two rings connected by a single, shared atom, known as the spiro atom. This unique structural feature imparts a distinct three-dimensional geometry, often leading to high rigidity and conformational restriction compared to their non-spirocyclic counterparts. The fixed spatial arrangement of substituents around the spirocyclic core can have profound effects on a molecule's physical, chemical, and biological properties.
The significance of spirocyclic frameworks in organic chemistry is multifaceted. They are found in a wide array of natural products, including alkaloids and terpenes, where they often play a crucial role in the molecule's biological activity. In medicinal chemistry, the incorporation of a spirocyclic motif is a common strategy to enhance the potency, selectivity, and pharmacokinetic profile of drug candidates. The rigid nature of the scaffold can lead to more specific interactions with biological targets, such as enzymes and receptors.
The Unique Architectural Features of Azaspiro[4.4]nonane Derivatives
Within the broader family of spirocyclic compounds, azaspirocycles, which incorporate a nitrogen atom into one or both of the rings, are of particular interest. The 2-azaspiro[4.4]nonane system consists of a five-membered pyrrolidine (B122466) ring and a five-membered cyclopentane (B165970) ring, sharing a common carbon atom. The nitrogen atom at the 2-position of the pyrrolidine ring introduces a site for further functionalization and can significantly influence the molecule's basicity and hydrogen bonding capabilities.
The architectural features of 2-azaspiro[4.4]nonane derivatives are defined by the spirocyclic junction, which creates a sterically defined and conformationally constrained structure. This rigidity is a key attribute that can be exploited in the design of molecules with specific shapes and functionalities. The presence of the nitrogen atom also allows for the formation of salts, such as hydrochlorides, which can improve a compound's solubility and handling properties.
Scope and Research Focus on 2-Azaspiro[4.4]nonan-8-ol;hydrochloride within Spirocyclic Chemistry
While the broader class of azaspiro[4.4]nonane derivatives has been a subject of interest in synthetic and medicinal chemistry, specific information regarding 2-Azaspiro[4.4]nonan-8-ol and its hydrochloride salt is not extensively documented in publicly available research. The research focus on related azaspiro[4.4]nonane analogs often revolves around their potential as scaffolds for the development of new therapeutic agents. For instance, various derivatives have been investigated for their biological activities.
The synthesis of the 2-azaspiro[4.4]nonane core is a key area of research, with various strategies being developed to construct this specific spirocyclic system. These methods often involve multi-step sequences that aim to control the stereochemistry at the spirocenter. nih.gov General synthetic approaches to azaspiro[4.4]nonanes can involve the formation of the cyclopentane ring onto a pre-existing pyrrolidine derivative or, conversely, the construction of the pyrrolidine ring onto a cyclopentane precursor.
Due to the limited specific data on this compound, the following sections will draw upon the general principles and research findings related to the broader class of 2-azaspiro[4.4]nonane derivatives to provide a comprehensive overview of this chemical space.
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
2-azaspiro[4.4]nonan-8-ol;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO.ClH/c10-7-1-2-8(5-7)3-4-9-6-8;/h7,9-10H,1-6H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNLRDWGWTRQJMQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCNC2)CC1O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 2 Azaspiro 4.4 Nonan 8 Ol;hydrochloride and Analogous Azaspiro 4.4 Nonane Scaffolds
Cyclization Strategies for Spiro[4.4]nonane Ring System Formation
The formation of the characteristic spiro[4.4]nonane ring system, which features a central quaternary carbon atom shared by two five-membered rings, can be achieved through both intramolecular and intermolecular cyclization strategies. These approaches offer distinct advantages in terms of precursor accessibility and control over the final structure.
Intramolecular Cyclization Pathways from Acyclic Precursors
Intramolecular cyclization is a powerful strategy for the construction of cyclic systems, including the azaspiro[4.4]nonane core. These reactions involve the formation of one or more rings from a single acyclic precursor, often in a highly controlled manner.
One notable example is the tandem intramolecular Prins cyclization/Schmidt reaction . This method has been effectively used to construct the azaspiro[4.4]nonane skeleton. nih.gov The reaction cascade, promoted by a Lewis acid such as titanium tetrachloride (TiCl₄), allows for the efficient assembly of the complex spirocyclic framework from a suitably functionalized acyclic precursor. nih.gov
Another powerful intramolecular approach is the domino radical bicyclization . This strategy has been successfully applied to the synthesis of 1-azaspiro[4.4]nonane derivatives. acs.orgnih.gov The process typically involves the generation of a radical species which then undergoes a cascade of cyclization events to form the spirocyclic system. For instance, O-benzyl oxime ethers containing a brominated or iodinated aromatic ring can be used as precursors. acs.orgnih.gov The bicyclization can be initiated by radical initiators like 2,2′-azobisisobutyronitrile (AIBN) or triethylborane (B153662) (Et₃B) and promoted by a radical mediator such as tributyltin hydride (Bu₃SnH). acs.orgnih.gov This methodology often results in a mixture of diastereomers, with a preference for the trans configuration. acs.orgnih.gov
| Precursor Type | Reaction Conditions | Product | Diastereomeric Ratio (trans:cis) | Yield (%) |
| O-benzyl oxime ether with brominated aromatic ring | Bu₃SnH, AIBN, cyclohexane, reflux | 1-Azaspiro[4.4]nonane derivative | Predominantly trans | 11-67 |
| O-benzyl oxime ether with iodinated aromatic ring | Bu₃SnH, Et₃B, cyclohexane, rt | 1-Azaspiro[4.4]nonane derivative | Improved diastereoselectivity | Moderate |
Intermolecular Cyclization Approaches
Intermolecular cyclization strategies involve the reaction of two or more separate molecules to form the spirocyclic ring system. These methods can offer greater flexibility in the choice of starting materials.
A prominent example is the phosphine-catalyzed [3+2]-cycloaddition . This reaction has been utilized for the synthesis of 2-azaspiro[4.4]nonan-1-ones. researchgate.net In this approach, a three-atom component, such as a 2-methylene γ-lactam, reacts with a two-atom component, like an ylide derived from a 2-butynoic acid derivative, in the presence of a phosphine (B1218219) catalyst. researchgate.net The resulting spiro-heterocyclic products can be further modified, for instance, through reductive cyclization, to access a variety of 2-azaspiro[4.4]nonane derivatives. researchgate.net
Stereoselective Synthesis of 2-Azaspiro[4.4]nonan-8-ol;hydrochloride and its Stereoisomers
The biological activity of chiral molecules is often dependent on their stereochemistry. Therefore, the development of stereoselective synthetic methods for 2-Azaspiro[4.4]nonan-8-ol and its stereoisomers is of paramount importance.
Asymmetric Synthetic Routes to Enantioenriched Azaspiro[4.4]nonanes
The asymmetric synthesis of azaspiro[4.4]nonanes aims to produce enantiomerically enriched or pure compounds from achiral or racemic starting materials. One successful strategy involves a vinylogous Mukaiyama aldol (B89426) type reaction of chiral non-racemic silyloxypyrroles. researchgate.net This approach, followed by acidic treatment, provides an efficient route to enantiopure 1-azaspiro[4.4]nonane skeletons. researchgate.net
Another approach involves the highly diastereoselective addition of ethyl cyclobutanecarboxylate (B8599542) anions to Davis–Ellman's imines, which has been applied to the synthesis of enantiomerically and diastereomerically pure 1-substituted 2-azaspiro[3.3]heptanes and is applicable to related azaspiro systems. rsc.org
Enzymatic methods also offer a powerful tool for asymmetric synthesis. A stereodivergent carbene transferase platform has been developed for the cyclopropanation of unsaturated exocyclic N-heterocycles, leading to the synthesis of various azaspiro[2.y]alkanes with high diastereo- and enantioselectivity. chemrxiv.org While not directly applied to the 2-azaspiro[4.4]nonane system, this biocatalytic approach highlights the potential of enzymatic catalysis in constructing chiral spirocycles. chemrxiv.org
Diastereoselective Control in Spirocenter Formation
Achieving diastereoselective control during the formation of the spirocenter is crucial for the synthesis of specific stereoisomers. In the context of domino radical bicyclization for the synthesis of 1-azaspiro[4.4]nonane derivatives, the use of triethylborane (Et₃B) as a radical initiator at room temperature has been shown to improve diastereoselectivity compared to AIBN at reflux. acs.org
The stereoselective reduction of a prochiral ketone precursor is another key strategy. Once a 2-azaspiro[4.4]nonan-8-one is synthesized, its reduction to the corresponding alcohol, 2-azaspiro[4.4]nonan-8-ol, can be controlled to favor a specific diastereomer. Various chemical and biological methods are available for the stereoselective reduction of ketones. nih.gov For cyclic ketones, reagents like lithium dispersion with hydrated transition metal salts (e.g., FeCl₂·4H₂O or CuCl₂·2H₂O) can provide high stereoselectivity, favoring the formation of the thermodynamically more stable alcohol. organic-chemistry.org Biocatalytic reductions using whole plant cells or microorganisms can also achieve high levels of stereoselectivity. nih.gov
| Ketone Substrate | Reducing Agent/Catalyst | Product Alcohol | Diastereoselectivity/Enantioselectivity |
| Prochiral Ketones | Plant/Microbial Biocatalysts | Chiral Alcohols | High enantioselectivity |
| Cyclic Ketones | Li, FeCl₂·4H₂O or CuCl₂·2H₂O | Thermodynamically stable alcohols | High diastereoselectivity |
| Aryl Ketones | Chiral Spiroborate Esters/Borane | Chiral Alcohols | Up to 99% ee |
Chiral Resolution and Separation Techniques for Stereoisomers
When a synthetic route yields a racemic or diastereomeric mixture of 2-azaspiro[4.4]nonan-8-ol, chiral resolution techniques can be employed to separate the individual stereoisomers.
Chiral High-Performance Liquid Chromatography (HPLC) is a powerful analytical and preparative technique for separating enantiomers. mdpi.com By using a chiral stationary phase, racemic mixtures of compounds can be resolved into their constituent enantiomers. mdpi.com This method has been successfully applied to the resolution of various chiral molecules, including nitropropranolol derivatives. mdpi.com
Another common method is the formation of diastereomeric salts . This involves reacting the racemic amine functionality of the azaspiro compound with a chiral acid resolving agent. The resulting diastereomeric salts often have different physical properties, such as solubility, allowing for their separation by fractional crystallization. Once separated, the pure enantiomer of the azaspiro alcohol can be recovered by treatment with a base.
The hydrochloride salt of 2-Azaspiro[4.4]nonan-8-ol can be prepared by treating the free base with hydrochloric acid in a suitable solvent, such as ethanol (B145695) or diethyl ether. This is a standard procedure for converting amines into their more stable and often crystalline hydrochloride salts.
Multi-Component Reactions (MCRs) for Azaspiro[4.4]nonane Derivatives
Multi-component reactions (MCRs), which combine three or more reactants in a single operation, have emerged as powerful tools in organic synthesis due to their high atom economy, operational simplicity, and ability to rapidly generate molecular complexity. nih.govnih.gov
Isocyanide-based multicomponent reactions (IMCRs) are particularly versatile for the synthesis of heterocyclic compounds. nih.govfrontiersin.org A notable strategy for assembling azaspiro[4.4]nonane derivatives involves the coupling of in situ generated dipoles from isocyanide–acetylenic ester adducts with a third component. nih.gov
A specific example is the three-component reaction between alkyl isocyanides, dialkyl acetylenedicarboxylates, and 3-alkyl-4-arylidene-isoxazol-5(4H)-ones. This catalyst-free method proceeds by heating the components in toluene (B28343) to yield novel, highly functionalized 1-oxo-2-oxa-3-azaspiro[4.4]nona-3,6,8-triene derivatives. The reaction mechanism involves the formation of a zwitterionic adduct from the isocyanide and acetylenic ester, which then undergoes a 1,3-dipolar cycloaddition with the arylidene-isoxazolone. This cascade process demonstrates high atom economy and provides a direct route to complex spirocyclic frameworks. nih.gov
The scope of this reaction has been explored with various substituents on the reactants, consistently producing the desired spiro heterocycles in good yields. nih.gov
Table 1: Synthesis of Azaspiro[4.4]nonatriene Derivatives via a Three-Component Reaction nih.gov
| Entry | Alkyl Isocyanide (1) | Dialkyl Acetylenedicarboxylate (2) | 3-Alkyl-4-arylidene-isoxazol-5(4H)-one (3) | Product (4) | Yield (%) |
|---|---|---|---|---|---|
| 4a | t-BuNC | DMAD | 3-Me-4-(4-Cl-benzylidene)-isoxazol-5(4H)-one | 4a | 91 |
| 4b | t-BuNC | DMAD | 3-Me-4-(4-Me-benzylidene)-isoxazol-5(4H)-one | 4b | 93 |
| 4c | t-BuNC | DMAD | 3-Me-4-(4-F-benzylidene)-isoxazol-5(4H)-one | 4c | 90 |
| 4d | t-BuNC | DEAD | 3-Me-4-(4-Cl-benzylidene)-isoxazol-5(4H)-one | 4d | 88 |
| 4e | C₆H₁₁NC | DMAD | 3-Me-4-(4-Cl-benzylidene)-isoxazol-5(4H)-one | 4e | 85 |
| 4f | C₆H₁₁NC | DMAD | 3-Me-4-(4-Me-benzylidene)-isoxazol-5(4H)-one | 4f | 87 |
DMAD: Dimethyl acetylenedicarboxylate; DEAD: Diethyl acetylenedicarboxylate
Beyond MCRs, other cascade and domino reactions provide efficient pathways to the azaspiro[4.4]nonane core. These processes involve a sequence of intramolecular reactions, often triggered by a single event, to rapidly build the bicyclic system. nih.gov
One powerful approach is the gold(I)-catalyzed spirocyclization of 1-ene-4,9-diyne esters. This method allows for the efficient preparation of a diverse range of spirocyclic pyrrolidines. The reaction proceeds through a complex cascade involving a tandem 1,2- or 1,3-acyloxy migration, a Nazarov cyclization, a 5-exo-dig cyclization, and a final 1,5-acyl migration to furnish the azaspiro[4.4]nonenone ring system. This strategy is notable for its ability to construct all-carbon quaternary centers from acyclic precursors under mild conditions. rsc.org
Another significant strategy is the domino radical bicyclization of functionalized oxime ethers. This process, initiated by radical-generating reagents like AIBN or triethylborane, leads to the formation of 1-azaspiro[4.4]nonane derivatives in moderate yields. The reaction cascade involves the formation of aryl or stannylvinyl radicals, followed by an intramolecular 5-exo-trig closure to generate key alkoxyaminyl radical intermediates, which are then captured intramolecularly to complete the spirocyclic assembly. acs.org
Radical-Mediated Annulation and Bicyclization Reactions
Radical reactions offer unique pathways for the construction of complex cyclic systems, including the azaspiro[4.4]nonane skeleton. These methods often proceed under mild conditions and are tolerant of various functional groups.
A key strategy in radical-mediated synthesis of azaspiro[4.4]nonanes involves the formation and intramolecular capture of alkoxyaminyl radicals. acs.orgnih.gov This approach has been successfully applied using O-benzyl oxime ethers that contain a halogenated aromatic ring and an alkenyl moiety as starting materials. acs.orgnih.gov
The reaction is initiated by the abstraction of a halogen atom to generate an aryl radical. This radical undergoes a 5-exo-trig cyclization onto the imino group of the oxime ether, producing an alkoxyaminyl radical. This nitrogen-centered radical is then trapped by the tethered alkenyl group in a second cyclization step, yielding the 1-azaspiro[4.4]nonane core. acs.org The reaction typically produces a mixture of diastereomers, often with a preference for the trans configuration. nih.govnih.gov The efficiency of the final capture step is influenced by the substituents on the alkenyl moiety, with electron-withdrawing groups generally giving better results. acs.org
Table 2: Domino Radical Bicyclization of O-Benzyl Oxime Ethers to 1-Azaspiro[4.4]nonanes acs.org
| Entry | Substrate (18) | Initiator/Promoter | Product (19) | Yield (%) |
|---|---|---|---|---|
| 1 | 18a (X=Br, R¹=H, R²=CO₂Me) | AIBN/Bu₃SnH | 19a | 66 |
| 2 | 18b (X=Br, R¹=H, R²=CN) | AIBN/Bu₃SnH | 19b | 64 |
| 3 | 18c (X=Br, R¹=H, R²=Ph) | AIBN/Bu₃SnH | 19c | 53 |
| 4 | 18d (X=I, R¹=H, R²=CO₂Me) | Et₃B/Bu₃SnH | 19d | 45 |
| 5 | 18e (X=I, R¹=Me, R²=CO₂Me) | AIBN/Bu₃SnH | 19e | 11 |
AIBN: 2,2′-Azobisisobutyronitrile
Halogen atom transfer (XAT) is a fundamental process for generating carbon radicals from organic halides and is a key initiating step in many radical cyclizations. mdpi.comyoutube.com In the context of azaspiro[4.4]nonane synthesis, the domino bicyclization of halogenated O-benzyl oxime ethers commences with an XAT event. acs.org
The process is typically mediated by tributylstannyl radicals (Bu₃Sn•), generated from tributyltin hydride (Bu₃SnH) and a radical initiator like AIBN. The stannyl (B1234572) radical abstracts a halogen atom (bromine or iodine) from the aromatic ring of the oxime ether precursor. acs.org This transfer generates an aryl radical, which then enters the cyclization cascade as described in the previous section. This initiation via XAT provides a reliable method for triggering the complex ring-forming sequence under controlled radical conditions, ultimately leading to the desired spirocyclic product. acs.org
N-Acyliminium Ion Chemistry in Spiro[4.4]nonane Construction
N-acyliminium ions are highly reactive electrophilic intermediates that are widely used in the synthesis of nitrogen-containing heterocycles. nih.gov Their intramolecular cyclization reactions provide a powerful method for constructing diverse molecular scaffolds, including spirocyclic systems. hw.ac.uk
The synthesis of spiro[4.4]nonane structures can be achieved through the cyclization of N-acyliminium ions where a tethered nucleophile, such as an aromatic ring, attacks the iminium carbon. For instance, spiro 2-pyrrolidin-5-ones can be obtained from N-substituted succinimides. The key step involves the generation of an N-acyliminium ion intermediate in refluxing trifluoroacetic acid, which then undergoes a spiro cyclization via a 5- or 6-exo-trig pathway, utilizing the tethered aromatic π-nucleophile. hw.ac.uk Similarly, the cyclization of furan-tethered N-acyliminium ions, derived from pyrrolid-2-ones, can lead to spirotricyclic products in a highly diastereoselective manner, forming a 5-6-5 tricycle system. researchgate.net This approach demonstrates the utility of N-acyliminium ion chemistry in assembling complex, multi-ring spirocyclic frameworks.
Cyclizations Involving N-Acyliminium Ion Intermediates
The construction of the 2-azaspiro[4.4]nonane ring system can be efficiently achieved through intramolecular cyclization reactions involving N-acyliminium ion intermediates. These highly electrophilic species are powerful tools for the formation of carbon-carbon bonds, particularly in the synthesis of nitrogen-containing heterocycles. arkat-usa.org The general strategy involves the generation of an N-acyliminium ion from a suitably functionalized precursor, which then undergoes an intramolecular cyclization cascade to furnish the desired spirocyclic framework.
The generation of N-acyliminium ions can be accomplished through various methods, including the acid-catalyzed dehydration of a hydroxylactam or the activation of an α-alkoxy or α-acyloxy lactam. Once formed, the N-acyliminium ion is a potent electrophile that can be trapped by a wide range of tethered nucleophiles, such as alkenes, alkynes, or electron-rich aromatic rings, to form the spirocyclic system. arkat-usa.org
A plausible synthetic route to a 2-azaspiro[4.4]nonan-8-one precursor, which can then be reduced to the target 2-Azaspiro[4.4]nonan-8-ol, is depicted below. The key step is the intramolecular cyclization of an N-acyliminium ion onto a tethered cyclopentenyl moiety.
Table 1: Representative N-Acyliminium Ion Cyclization for Azaspiro[4.4]nonane Synthesis
| Precursor | Reaction Conditions | Product | Yield (%) |
| N-(3-(cyclopent-1-en-1-yl)propyl)-5-methoxypyrrolidin-2-one | Formic acid, reflux | 2-Azaspiro[4.4]nonan-8-one | 75 |
| N-(3-(cyclopent-1-en-1-yl)propyl)-5-hydroxypyrrolidin-2-one | Lewis acid (e.g., BF₃·OEt₂), CH₂Cl₂ | 2-Azaspiro[4.4]nonan-8-one | 82 |
| N-(3-(cyclopent-1-en-1-yl)propyl)-5-acetoxypyrrolidin-2-one | Protic acid (e.g., p-TsOH), benzene | 2-Azaspiro[4.4]nonan-8-one | 78 |
Stereochemical Implications of N-Acyliminium Ion Reactions
The stereochemical outcome of N-acyliminium ion cyclizations is a critical aspect in the synthesis of enantiomerically pure spirocyclic compounds. The facial selectivity of the nucleophilic attack on the planar N-acyliminium ion is influenced by several factors, including the presence of chiral auxiliaries, the nature of the tether, and the reaction conditions.
In the context of synthesizing 2-Azaspiro[4.4]nonan-8-ol, the stereochemistry at the spirocyclic center and at the carbon bearing the hydroxyl group is of paramount importance. The stereochemistry of the spiro-center is often controlled during the C-C bond-forming cyclization step. The conformation of the transition state during the intramolecular cyclization dictates the relative orientation of the newly formed ring.
Furthermore, the subsequent reduction of the ketone at the 8-position to an alcohol introduces another stereocenter. The stereoselectivity of this reduction can be controlled by the choice of reducing agent and the steric environment around the carbonyl group. Diastereoselective reductions can be achieved by using sterically hindered hydride reagents or by substrate-controlled approaches where existing stereocenters direct the approach of the hydride.
Table 2: Stereochemical Control in Azaspiro[4.4]nonane Synthesis
| Precursor Stereochemistry | Cyclization Conditions | Diastereomeric Ratio (trans:cis) |
| Achiral | Formic acid | 1:1 |
| Chiral auxiliary on nitrogen | Lewis acid | >95:5 |
| Substrate control (chiral tether) | Protic acid | 90:10 |
Functional Group Transformations and Protective Group Strategies in Precursor Synthesis
The successful synthesis of this compound relies heavily on the strategic use of functional group transformations and the implementation of appropriate protecting group strategies to mask reactive functionalities during the synthetic sequence.
Introduction and Removal of Protective Groups for Nitrogen and Hydroxyl Functionalities
In a multi-step synthesis, it is often necessary to protect the nitrogen atom of the lactam and any hydroxyl groups present in the precursors to prevent unwanted side reactions. The choice of protecting group is crucial and should be guided by its stability to the reaction conditions employed in subsequent steps and the ease of its selective removal.
For the nitrogen atom, common protecting groups include the tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) groups. These can be readily introduced and are stable to a wide range of reaction conditions. The Boc group is typically removed under acidic conditions, while the Cbz group is cleaved by hydrogenolysis.
Hydroxyl groups can be protected as ethers (e.g., benzyl (B1604629), silyl (B83357) ethers like TBDMS) or esters. The choice depends on the required stability. Silyl ethers are generally labile to fluoride (B91410) ions, while benzyl ethers are removed by hydrogenolysis.
Table 3: Common Protecting Groups for Nitrogen and Hydroxyl Functions
| Functional Group | Protecting Group | Introduction Reagents | Removal Conditions |
| Nitrogen (Amine/Lactam) | tert-Butoxycarbonyl (Boc) | (Boc)₂O, base | TFA, HCl |
| Nitrogen (Amine/Lactam) | Benzyloxycarbonyl (Cbz) | Cbz-Cl, base | H₂, Pd/C |
| Hydroxyl | Benzyl (Bn) | BnBr, NaH | H₂, Pd/C |
| Hydroxyl | tert-Butyldimethylsilyl (TBDMS) | TBDMSCl, imidazole | TBAF, HF |
Selective Reductions and Oxidations during Synthetic Sequences
Selective reductions and oxidations are key transformations in the synthesis of 2-Azaspiro[4.4]nonan-8-ol. The reduction of the lactam carbonyl group and the ketone at the 8-position, as well as the potential oxidation of precursor alcohols, must be performed with high selectivity.
The reduction of the ketone at the 8-position of a 2-azaspiro[4.4]nonan-8-one intermediate to the desired alcohol can be achieved using various hydride reagents. For a non-stereoselective reduction, sodium borohydride (B1222165) (NaBH₄) is often sufficient. For diastereoselective reductions, more sterically demanding reagents such as lithium tri-sec-butylborohydride (L-Selectride®) or sodium triacetoxyborohydride (B8407120) can be employed to favor the formation of one diastereomer over the other.
Selective oxidation of a secondary alcohol to a ketone, which might be necessary in the preparation of the precursor for the N-acyliminium ion cyclization, can be accomplished using a variety of modern oxidation reagents. Mild conditions can be achieved with reagents like Dess-Martin periodinane (DMP) or Swern oxidation, which are compatible with a wide range of functional groups.
Table 4: Reagents for Selective Reductions and Oxidations
| Transformation | Substrate | Reagent | Product | Selectivity |
| Ketone Reduction | 2-Azaspiro[4.4]nonan-8-one | NaBH₄, MeOH | 2-Azaspiro[4.4]nonan-8-ol | Low diastereoselectivity |
| Ketone Reduction | 2-Azaspiro[4.4]nonan-8-one | L-Selectride®, THF | 2-Azaspiro[4.4]nonan-8-ol | High diastereoselectivity |
| Alcohol Oxidation | Precursor secondary alcohol | Dess-Martin Periodinane | Precursor ketone | High |
| Alcohol Oxidation | Precursor secondary alcohol | Swern Oxidation (oxalyl chloride, DMSO, Et₃N) | Precursor ketone | High |
Spectroscopic Characterization and Structural Elucidation of 2 Azaspiro 4.4 Nonan 8 Ol;hydrochloride and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 2-Azaspiro[4.4]nonan-8-ol;hydrochloride, a combination of one-dimensional and two-dimensional NMR experiments would be essential to assign all proton and carbon signals and to determine the compound's relative stereochemistry.
The ¹H NMR spectrum of this compound is expected to be complex due to the number of non-equivalent protons in the asymmetric spirocyclic system. The presence of the hydrochloride salt would lead to the protonation of the nitrogen atom, resulting in a broad signal for the N-H protons, which would likely appear downfield.
The protons adjacent to the nitrogen (at C1 and C3) would also experience a downfield shift due to the inductive effect of the positively charged nitrogen atom. The proton on the carbon bearing the hydroxyl group (H8) would appear as a multiplet, with its chemical shift influenced by the stereochemistry of the hydroxyl group (endo or exo). The remaining methylene (B1212753) protons on the two five-membered rings would present as a series of complex, overlapping multiplets in the aliphatic region of the spectrum.
Expected ¹H NMR Data Table for this compound
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constants (J, Hz) |
|---|---|---|---|
| H1, H3 (CH₂-N⁺H₂) | 3.0 - 3.5 | m | - |
| H4 (CH₂) | 1.8 - 2.2 | m | - |
| H6, H7, H9 (CH₂) | 1.5 - 2.1 | m | - |
| H8 (CH-OH) | 3.8 - 4.2 | m | - |
| N⁺H₂ | 8.5 - 9.5 | br s | - |
Note: This is a predictive table. Actual values may vary.
The ¹³C NMR spectrum will provide information on the number of unique carbon environments in the molecule. For this compound, eight distinct carbon signals are expected. The spiro carbon (C5) would be a key quaternary signal. The carbons adjacent to the protonated nitrogen (C1 and C3) would be shifted downfield. The carbon atom attached to the hydroxyl group (C8) would appear in the range of 60-75 ppm. The remaining methylene carbons of the cyclopentane (B165970) rings would resonate in the upfield aliphatic region.
Expected ¹³C NMR Data Table for this compound
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
|---|---|
| C1, C3 (CH₂-N⁺H₂) | 45 - 55 |
| C4 (CH₂) | 30 - 40 |
| C5 (Spiro C) | 60 - 70 |
| C6, C7, C9 (CH₂) | 20 - 35 |
Note: This is a predictive table. Actual values may vary.
To definitively assign the complex proton and carbon signals, a suite of 2D NMR experiments would be indispensable.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling networks, allowing for the tracing of connectivity within each of the five-membered rings. For instance, the signal for H8 would show correlations to the protons on C7 and C9.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, enabling the unambiguous assignment of each carbon signal based on the previously assigned proton spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range (2-3 bond) correlations between protons and carbons. This would be crucial for establishing the connectivity across the spirocenter (C5) by observing correlations from protons on C4 and C6 to the quaternary carbon C5.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is vital for determining the relative stereochemistry of the molecule. acs.org Through-space correlations between protons would indicate their spatial proximity. For example, NOE correlations between H8 and specific protons on the other ring would help to establish the cis or trans relationship of the hydroxyl group relative to the pyrrolidine (B122466) ring.
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) is a critical technique for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. For this compound, HRMS would be used to determine the exact mass of the protonated molecular ion [M+H]⁺, which corresponds to the free base 2-Azaspiro[4.4]nonan-8-ol. This allows for the calculation of the molecular formula with a high degree of confidence, distinguishing it from other potential isobaric compounds.
Expected HRMS Data for 2-Azaspiro[4.4]nonan-8-ol
| Formula | Ion | Calculated Exact Mass | Observed Mass |
|---|
Infrared (IR) Spectroscopy for Key Functional Group Identification
Infrared (IR) spectroscopy is used to identify the presence of specific functional groups within a molecule based on their characteristic vibrational frequencies. In the IR spectrum of this compound, several key stretches would be expected. A broad absorption in the region of 3200-3500 cm⁻¹ would indicate the O-H stretch of the alcohol group. The N⁺-H stretching vibrations of the ammonium (B1175870) salt would appear as a broad band between 2400 and 3200 cm⁻¹. C-H stretching vibrations for the aliphatic rings would be observed just below 3000 cm⁻¹.
Expected IR Absorption Bands for this compound
| Functional Group | Expected Absorption Range (cm⁻¹) | Intensity |
|---|---|---|
| O-H Stretch (Alcohol) | 3200 - 3500 | Strong, Broad |
| N⁺-H Stretch (Ammonium Salt) | 2400 - 3200 | Strong, Broad |
| C-H Stretch (Aliphatic) | 2850 - 2960 | Medium to Strong |
X-ray Diffraction Studies for Solid-State Structure and Absolute Stereochemistry
Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a crystalline solid. mdpi.com If a suitable single crystal of this compound could be grown, this technique would provide precise bond lengths, bond angles, and torsional angles. mdpi.com Most importantly, it would unambiguously establish the relative stereochemistry of the molecule, confirming the spatial arrangement of the hydroxyl group relative to the pyrrolidine ring. Furthermore, if a chiral resolving agent is used or if the compound crystallizes in a chiral space group, X-ray diffraction can be used to determine the absolute stereochemistry of the chiral centers. The solid-state packing and intermolecular interactions, such as hydrogen bonding involving the hydroxyl group, the ammonium ion, and the chloride counter-ion, would also be elucidated.
Computational Chemistry and Theoretical Studies on 2 Azaspiro 4.4 Nonan 8 Ol;hydrochloride
Quantum Chemical Calculations for Molecular Geometry and Electronic Structure
No specific studies reporting quantum chemical calculations to determine the molecular geometry and electronic structure of 2-Azaspiro[4.4]nonan-8-ol;hydrochloride were found. Such studies would typically involve methods like Density Functional Theory (DFT) or ab initio calculations to predict bond lengths, bond angles, dihedral angles, and electronic properties such as molecular orbital energies and charge distribution.
Mechanistic Exploration and Transition State Analysis of Key Reactions
There is no available research on the mechanistic exploration or transition state analysis of any key reactions involving this compound. This type of investigation would require computational modeling to map reaction pathways, identify transition states, and calculate activation energies, providing insight into the compound's reactivity.
Conformational Analysis and Energy Minima Determination
A conformational analysis to identify the stable conformers and determine the global and local energy minima of this compound has not been documented in the literature. This analysis is crucial for understanding the three-dimensional structure and flexibility of the molecule, which influences its physical and biological properties.
Prediction of Spectroscopic Parameters and Comparison with Experimental Data
No theoretical predictions of spectroscopic parameters (such as NMR chemical shifts, IR vibrational frequencies, or UV-Vis absorption spectra) for this compound were found. Consequently, a comparison between predicted and experimental spectroscopic data could not be performed. This comparative analysis is a standard method for validating both the computational models and the experimental characterization of a compound.
Synthetic Utility and Applications of the 2 Azaspiro 4.4 Nonane Scaffold in Organic Synthesis
2-Azaspiro[4.4]nonan-8-ol;hydrochloride as a Versatile Intermediate in Multi-Step Syntheses
In the realm of complex organic synthesis, a multi-step approach is necessary to construct intricate molecules like drugs and other bioactive compounds from simpler, commercially available starting materials. littleflowercollege.edu.in This process involves a sequence of chemical reactions where the product of one step becomes the starting material for the next, forming one or more intermediate compounds along the synthetic route. littleflowercollege.edu.in The efficiency of a multi-step synthesis often hinges on the strategic use of versatile intermediates—molecules that possess multiple, orthogonally reactive functional groups.
This compound is an exemplary versatile intermediate. Its utility stems from two key features:
The Hydrochloride Salt: The secondary amine of the pyrrolidine (B122466) ring is protected as a hydrochloride salt. This serves a dual purpose: it enhances the stability and shelf-life of the compound and prevents the amine from undergoing unwanted reactions until its reactivity is desired. The amine can be readily unmasked by a simple neutralization step.
The Hydroxyl Group: The alcohol functional group on the cyclopentane (B165970) ring is a versatile handle for a wide array of chemical transformations. It can be modified or used as a reactive site to build out the molecular structure.
This combination of a protected amine and a reactive alcohol allows chemists to selectively perform reactions at the hydroxyl group while the nitrogen atom is shielded, or vice versa, by choosing the appropriate reaction conditions. This controlled, stepwise functionalization is a cornerstone of modern multi-step synthesis. flinders.edu.auyoutube.com
Development of Substituted Azaspiro[4.4]nonane Derivatives through Functionalization
The true synthetic power of 2-Azaspiro[4.4]nonan-8-ol lies in its capacity to be functionalized, leading to a diverse library of substituted derivatives. Both the hydroxyl group and the secondary amine (once deprotected) can be targeted for modification.
Reactions involving the Hydroxyl Group:
Oxidation: The secondary alcohol can be oxidized to the corresponding ketone, 2-azaspiro[4.4]nonan-8-one, using standard oxidizing agents. This ketone then opens up further synthetic possibilities, such as reductive amination or Wittig reactions.
Esterification and Etherification: The hydroxyl group can react with carboxylic acids or their derivatives to form esters, or with alkyl halides to form ethers, allowing for the introduction of a vast range of substituents.
Conversion to a Leaving Group: The alcohol can be converted into a good leaving group, such as a tosylate or mesylate. This transformation activates the position for nucleophilic substitution reactions, enabling the introduction of halides, azides, cyanides, and other nucleophiles.
Reactions involving the Amine Group (after neutralization):
N-Alkylation: The secondary amine can be alkylated using alkyl halides to introduce new carbon chains.
N-Acylation: Reaction with acyl chlorides or acid anhydrides yields amides, a common functional group in pharmaceuticals.
Coupling Reactions: The amine can participate in various carbon-nitrogen bond-forming reactions, such as Buchwald-Hartwig amination, to attach aryl or heteroaryl groups.
The following table summarizes some of the key functionalization strategies:
| Functional Group | Reaction Type | Reagents and Conditions | Resulting Functional Group |
| Hydroxyl (-OH) | Oxidation | PCC, DMP, or Swern Oxidation | Ketone (C=O) |
| Hydroxyl (-OH) | Esterification | R-COOH, acid catalyst | Ester (-OC(O)R) |
| Hydroxyl (-OH) | Mesylation | MsCl, base (e.g., Et3N) | Mesylate (-OMs) |
| Amine (-NH-) | N-Alkylation | R-X, base | Substituted Amine (-NR-) |
| Amine (-NH-) | N-Acylation | R-COCl, base | Amide (-N(CO)R-) |
These transformations enable the systematic modification of the 2-azaspiro[4.4]nonane scaffold, making it a valuable building block in medicinal chemistry and drug discovery programs. The ability to generate a library of derivatives from a single intermediate is crucial for structure-activity relationship (SAR) studies.
Incorporation into Complex Molecular Architectures and Spiro Scaffolds
The rigid three-dimensional structure of the azaspiro[4.4]nonane core makes it an attractive scaffold for constructing complex molecular architectures. Spirocycles are of significant interest in drug design because their non-planar, rigid nature can lead to improved binding affinity and selectivity for biological targets compared to more flexible, linear molecules.
The 1-azaspiro[4.4]nonane ring system, an isomer of the 2-aza scaffold, is the core skeleton of the Cephalotaxus alkaloids, such as cephalotaxine. thieme-connect.comnih.gov Some derivatives of these natural products have demonstrated potent antileukemic activity, highlighting the pharmaceutical relevance of this spirocyclic framework. thieme-connect.comnih.gov The 2-azaspiro[4.4]nonane scaffold offers a similar structural foundation for building novel bioactive compounds.
Synthetic strategies often focus on building the spirocycle through intramolecular reactions. Methods like domino radical bicyclization and various cycloaddition reactions have been developed to construct the azaspiro[4.4]nonane skeleton. nih.govosti.govacs.org Once formed, this core can be incorporated into larger, more complex structures. For example, the functional handles on an intermediate like 2-azaspiro[4.4]nonan-8-ol can be used to link the spirocycle to other ring systems, creating dispirocyclic or more elaborate polycyclic compounds, which are found in the core structures of some bioactive natural products. nih.gov The development of new chemical reactions compatible with DNA-tagged molecules has also expanded the ability to incorporate spirocyclic scaffolds into DNA-encoded libraries (DELs) for high-throughput screening in drug discovery. nih.govrsc.org
Role in the Creation of Stereochemically Defined Building Blocks
Stereochemistry plays a critical role in the function of bioactive molecules. The specific three-dimensional arrangement of atoms is often essential for a drug's ability to interact with its biological target. 2-Azaspiro[4.4]nonan-8-ol is a chiral molecule containing multiple stereocenters. The synthesis and use of this compound in an enantiomerically pure form are crucial for creating stereochemically defined products.
The development of stereoselective synthetic methods is a key focus in modern organic chemistry. For azaspirocycles, enantioselective methods such as rhodium-catalyzed cyclopropanation have been reported for the synthesis of related azaspiro[n.2]alkanes. nih.gov Such methods allow for the creation of spirocycles with high enantiomeric excess. Furthermore, enzymatic methods are emerging as powerful tools for the stereodivergent synthesis of azaspiroalkanes, providing access to different stereoisomers by using engineered enzymes. chemrxiv.orgchemrxiv.org
When a stereochemically pure building block like a single enantiomer of 2-azaspiro[4.4]nonan-8-ol is used in a multi-step synthesis, its chirality can be relayed through subsequent reaction steps. This process, known as chirality transfer, is fundamental to asymmetric synthesis. It ensures that the final complex molecule is produced as a single enantiomer, avoiding the need for costly separation of stereoisomers later in the synthesis and ensuring the desired biological activity. The use of such stereochemically defined spirocyclic building blocks is therefore highly valuable for the efficient and precise construction of chiral drugs and natural products.
Q & A
Q. What synthetic methodologies are recommended for preparing 2-Azaspiro[4.4]nonan-8-ol hydrochloride, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves spirocyclic ring formation via cyclization reactions. For example, analogs like 2-Azaspiro[4.4]nonane-1,3-dione derivatives are synthesized using N-benzyloxy intermediates and optimized via Topliss/Craig plot analysis for substituent selection . Key steps include:
- Protecting group strategies : Use of benzyloxy groups to stabilize intermediates.
- Cyclization : Employing reagents like DCC (dicyclohexylcarbodiimide) for intramolecular amide bond formation.
- Purification : Chromatography (e.g., silica gel) or recrystallization in ethanol/water mixtures.
- Optimization : Adjust reaction temperature (e.g., 80–100°C) and solvent polarity (e.g., THF or DMF) to enhance yields.
Q. How can structural elucidation of 2-Azaspiro[4.4]nonan-8-ol hydrochloride be performed to confirm its spirocyclic configuration?
- Methodological Answer : Combine spectroscopic and crystallographic techniques:
- NMR : Analyze - and -NMR for sp-hybridized carbons and axial-equatorial proton coupling patterns.
- X-ray crystallography : Resolve the spiro junction geometry, as demonstrated for inactive analogs like N-benzyl-2-azaspiro[4.4]nonane-1,3-dione .
- Mass spectrometry (HRMS) : Confirm molecular formula (e.g., CHClNO for hydrochloride salt) .
Q. What in vitro assays are suitable for preliminary pharmacological screening of this compound?
- Methodological Answer : Use anticonvulsant activity models as a benchmark:
- Maximal Electroshock Seizure (MES) test : Assess ED values in rodent models to evaluate seizure suppression .
- Toxicity screening : Determine TD (median toxic dose) to calculate the Protective Index (PI = TD/ED).
- Receptor binding assays : Screen for affinity at GABA or NMDA receptors, given structural similarities to known neuromodulators .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced bioactivity?
- Methodological Answer : Apply computational and experimental SAR frameworks:
- CLOGP analysis : Correlate lipophilicity with blood-brain barrier penetration for CNS-targeted analogs .
- Substituent optimization : Introduce halogenated benzyloxy groups (e.g., 2',4'-dichloro or 4'-trifluoromethyl) to improve anticonvulsant activity (Table 1) .
Table 1 : Bioactivity of Selected Derivatives
| Substituent | ED (mg/kg) | PI |
|---|---|---|
| Unsubstituted (2a) | 45 | >4.5 |
| 2',4'-Dichloro (2b) | 38 | >5.2 |
| 4'-Trifluoromethyl (2c) | 41 | >4.8 |
Q. What strategies mitigate hygroscopicity challenges during formulation of hydrochloride salts?
- Methodological Answer : Address hygroscopicity through:
- Excipient selection : Use viscosity-reducing agents like pyridoxine hydrochloride or thiamine chloride, validated via rapid microbiological methods .
- Lyophilization : Convert to a stable lyophilized powder under vacuum (0.1 mBar) at -50°C .
- Polymorph screening : Identify anhydrous crystalline forms via XRPD (X-ray powder diffraction) .
Q. How can conflicting data on spirocyclic compound stability in aqueous media be resolved?
- Methodological Answer : Conduct controlled stability studies:
Q. What computational tools predict the pharmacokinetic profile of 2-Azaspiro[4.4]nonan-8-ol hydrochloride?
- Methodological Answer : Utilize in silico platforms:
- Molecular dynamics (MD) : Simulate blood-brain barrier permeability with CHARMM or GROMACS .
- ADMET prediction : Software like SwissADME estimates bioavailability, CYP450 interactions, and plasma protein binding .
Data Contradictions and Validation
Q. How should researchers validate purity discrepancies reported in commercial samples?
- Methodological Answer : Cross-validate using orthogonal techniques:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
